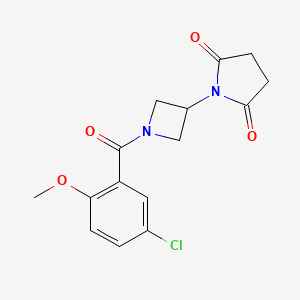

1-(1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrrolidine-2,5-dione is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The five-membered pyrrolidine ring is one of the nitrogen heterocycles . The azetidin-2-one ring has given life-saving penicillin and cephalosporin antibiotics .

Synthesis Analysis

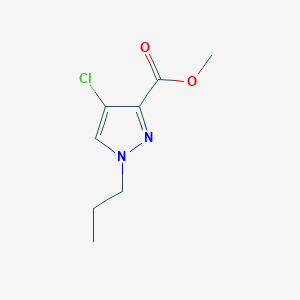

The synthesis of pyrrolidine compounds can be planned on the basis of different synthetic strategies used: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis

In the title compound, C4H5NO2, the non-H atoms are nearly coplanar, with a maximum deviation of 0.030 Å . In the crystal, pairs of molecules are linked by N—H O hydrogen bonds into inversion dimers .Chemical Reactions Analysis

Pyrrolidine-2,5-diones derivates are an important class of heterocyclic compounds with essential applications in the organic synthesis and medicinal chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For a related compound, pyrrolidine-2,5-dione, the molecular formula is C4H5NO2 .Scientific Research Applications

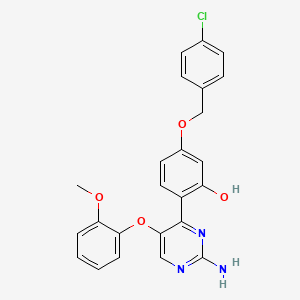

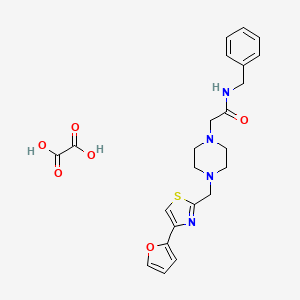

Inverse Agonists for Autoimmune Diseases

Pyrrolidine derivatives have been studied for their potential as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), which is involved in autoimmune diseases .

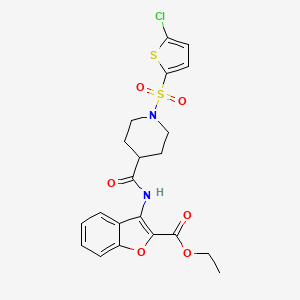

Steroidal Spiro-β-lactams Synthesis

Spirocyclic products derived from pyrrolidine scaffolds have been synthesized and may have applications in medicinal chemistry .

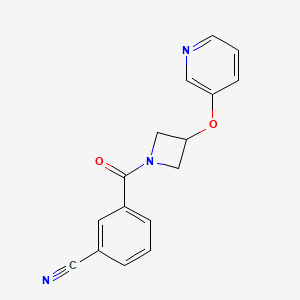

PROTAC Development

Pyrrolidine derivatives can serve as rigid linkers in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation .

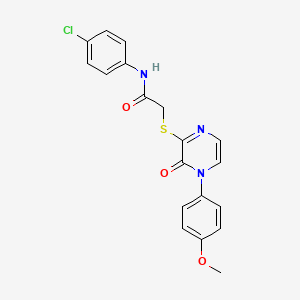

Antimicrobial Activity

Some pyrrolidine derivatives have been screened for antimicrobial activity against various microorganisms such as E. coli and C. albicans .

Mechanism of Action

Target of Action

Similar compounds have shown antibacterial and antifungal activities , suggesting that the targets could be enzymes or proteins essential for the survival of these microorganisms.

Biochemical Pathways

Given its potential antibacterial and antifungal activities , it might interfere with the synthesis of essential biomolecules in these organisms or disrupt their metabolic pathways, leading to their death or growth inhibition.

Result of Action

Based on its potential antibacterial and antifungal activities , it can be inferred that the compound might cause cell death or inhibit the growth of these microorganisms.

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Pyrrolidine and its derivatives have shown promising biological activity, suggesting that further modifications and research could lead to the development of new therapeutic agents .

properties

IUPAC Name |

1-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O4/c1-22-12-3-2-9(16)6-11(12)15(21)17-7-10(8-17)18-13(19)4-5-14(18)20/h2-3,6,10H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFZHDNOCSRCSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)N3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Methylphenyl)methyl]-7-(4-propan-2-ylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2943702.png)

![Methyl 5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B2943708.png)

![5-isopropyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2943713.png)

![methyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2943723.png)